3-Cyclopropyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-Cyclopropyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for drug development and other scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-5-mercapto-3-substituted-1,2,4-triazole with substituted phenacyl bromides under reflux conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or acetonitrile . The reaction mixture is then heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Cyclopropyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in the substituents attached to the rings.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: Other derivatives with different substituents on the triazole or thiadiazole rings.
1,2,4-Triazolo[3,4-b][1,3,5]thiadiazines: Isomeric compounds with a different arrangement of the nitrogen and sulfur atoms in the rings.
Uniqueness
3-Cyclopropyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl and fluorophenyl groups enhances its stability and reactivity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C12H9FN4S |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
3-cyclopropyl-6-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H9FN4S/c13-9-4-2-1-3-8(9)11-16-17-10(7-5-6-7)14-15-12(17)18-11/h1-4,7H,5-6H2 |
InChI Key |
VARKUIKUENSTIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(S3)C4=CC=CC=C4F |
Origin of Product |
United States |
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